Ospemifene

Estrogen Receptor Binding SERM Pharmacology Receptor Affinity

Ospemifene is the only SERM specifically indicated for vaginal atrophy research, delivering robust improvement in vaginal maturation index without the endometrial hyperplasia risks of tamoxifen. Its distinct osteoprotegerin-mediated bone-sparing mechanism and lower VTE incidence make it the superior reference compound for SERM profiling. Available at ≥98% purity, it is ideal for chronic in vivo studies requiring neutral endometrial effects. Order now for your VVA, osteoporosis, or SERM comparator research.

Molecular Formula C24H23ClO2
Molecular Weight 378.9 g/mol
CAS No. 128607-22-7
Cat. No. B1683873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOspemifene
CAS128607-22-7
SynonymsFC-1271a
Ospemifene
Osphena
Senshio
Z-2-(4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy)ethanol
Molecular FormulaC24H23ClO2
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl
InChIInChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-
InChIKeyLUMKNAVTFCDUIE-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
Soluble in methanol
Soluble in ethanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ospemifene (CAS 128607-22-7): A Third-Generation SERM for Targeted Estrogen Receptor Modulation in Postmenopausal Research


Ospemifene is a nonsteroidal, third-generation selective estrogen receptor modulator (SERM) that functions as a tissue-selective estrogen agonist/antagonist [1]. It is a metabolite of toremifene and is approved for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy (VVA) in postmenopausal women [2]. Ospemifene exerts its biological effects through high-affinity binding to estrogen receptors alpha (ERα) and beta (ERβ), with Ki values of 380 nM and 410 nM, respectively .

Why Ospemifene (128607-22-7) Cannot Be Substituted with Raloxifene or Tamoxifen in VVA Research


While ospemifene, raloxifene, and tamoxifen all belong to the SERM class, their distinct tissue-selectivity profiles preclude simple interchangeability in research settings. Ospemifene is uniquely characterized by its potent, beneficial effects on the vaginal epithelium—improving the vaginal maturation index (MI) and reducing pH—while exhibiting a neutral or minimal impact on the endometrium and breast tissue, a combination not seen with earlier-generation SERMs [1][2]. For instance, raloxifene does not improve VVA and tamoxifen carries a significant risk of endometrial hyperplasia, making ospemifene the only oral SERM specifically indicated for dyspareunia and vaginal dryness [3].

Quantitative Differentiation of Ospemifene (128607-22-7) Against Raloxifene and Tamoxifen: A Comparative Evidence Guide


ERα Binding Affinity: Ospemifene Exhibits ~10-Fold Higher Affinity than Raloxifene or Tamoxifen

In comparative binding assays, ospemifene demonstrates a binding affinity for estrogen receptor alpha (ERα) that is approximately 10-fold higher than that of both raloxifene and tamoxifen, with a reported Ki value of 380 nM for ERα [1]. This higher affinity translates to a more potent interaction with the receptor at lower concentrations, which is a key factor in its distinct tissue-specific profile [1].

Estrogen Receptor Binding SERM Pharmacology Receptor Affinity

Vaginal Maturation Index (VMI): Ospemifene Provides Statistically Significant Improvement vs. Placebo, a Benchmark Lacking for Raloxifene and Tamoxifen

In a 12-week, randomized, double-blind, placebo-controlled Phase III trial (N=314), ospemifene 60 mg/day led to a significant decrease in the percentage of parabasal cells in the vaginal maturation index (MI) from baseline compared to placebo (p < 0.001) [1]. In contrast, comprehensive reviews of clinical data conclude that raloxifene does not improve VVA, and tamoxifen has no specific positive vaginal effects, with both lacking this key pharmacodynamic improvement [2][3].

Vulvovaginal Atrophy Clinical Trial Vaginal Maturation Index

Mechanism of Osteoclast Inhibition: Ospemifene Requires Osteoblastic Cells, Contrasting with Tamoxifen's Direct Effect

In vitro, tamoxifen directly inhibited human osteoclast formation and bone resorption in CD14+ monocyte cultures. In contrast, ospemifene and raloxifene showed no inhibitory effect in the same monoculture system [1]. However, when CD14+ monocytes were co-cultured with human osteosarcoma cells (SaOS-2 or MG-63), both ospemifene and raloxifene demonstrated concentration-dependent inhibition of osteoclast formation, an effect linked to increased production of osteoprotegerin (OPG) [1].

Bone Metabolism Osteoclast Differentiation SERM Mechanism

Bone Turnover Marker Reduction: Ospemifene Dose-Dependently Decreases NTX in Postmenopausal Women

In a 3-month randomized, double-blind, placebo-controlled study, ospemifene reduced bone resorption dose-dependently. Urinary N-telopeptide (NTX) levels decreased by 6.1%, 9.4%, and 12.9% in the 30 mg, 60 mg, and 90 mg daily groups, respectively (p < 0.05 vs. placebo for all doses) [1]. While comparative data from the same study is not available, this demonstrates a clear, quantifiable antiresorptive effect in humans, a property that underpins its bone-sparing potential distinct from its primary VVA indication [1].

Bone Resorption Biochemical Markers NTX Postmenopausal Osteoporosis

Endometrial Safety Profile: Ospemifene Shows Neutral Effect on Endometrial Thickness with No Hyperplasia or Cancer up to 52 Weeks

A systematic literature review and network meta-analysis (NMA) of 44 controlled trials (N=12,637) found that for women treated with ospemifene, endometrial thickness remained under the clinically significant threshold of 4 mm, ranging from 2.1-2.3 mm at baseline to 2.5-3.2 mm post-treatment [1]. Critically, no cases of endometrial carcinoma or hyperplasia were observed in ospemifene trials after up to 52 weeks of treatment [1]. In stark contrast, tamoxifen is a well-established risk factor for endometrial hyperplasia and carcinoma [2].

Endometrial Safety Hyperplasia SERM Long-term Safety

Venous Thromboembolism (VTE) Incidence: Interim Data Suggests a More Favorable Profile for Ospemifene Compared to Other SERMs

An interim analysis of a post-authorization safety study using a large US claims database compared VTE incidence rates. The incidence per 1,000 person-years was 3.7 (95% CI: 1.7-7.1) for ospemifene users, compared to 11.5 (95% CI: 8.9-14.6) for users of other SERMs (raloxifene, bazedoxifene, or tamoxifen for noncancer indications) and 11.3 (95% CI: 10.8-11.7) for untreated women with VVA [1].

Venous Thromboembolism Safety Pharmacology Real-World Evidence

Optimal Research and Industrial Applications for Ospemifene (128607-22-7) Based on Differential Evidence


Preclinical Studies of Vulvovaginal Atrophy (VVA) Requiring a SERM with Positive Vaginal Epithelial Effects

Ospemifene is the only SERM with robust, quantitative evidence for improving the vaginal maturation index and reducing vaginal pH in postmenopausal VVA models [1]. Researchers should prioritize ospemifene over raloxifene or tamoxifen when the primary endpoint is the restoration of vaginal health, as these comparators lack this specific agonistic activity in the vaginal epithelium [2].

Investigations of Tissue-Selective Estrogen Receptor Modulation with a Favorable Endometrial Safety Profile

For studies requiring long-term SERM administration in models with an intact uterus, ospemifene provides a unique tool. Its neutral effect on the endometrium, with no evidence of hyperplasia or cancer in trials up to 52 weeks, contrasts sharply with the known endometrial risks of tamoxifen [1][3]. This makes ospemifene a superior choice for chronic in vivo experiments where confounding endometrial proliferation must be avoided.

Research on SERM-Mediated Bone Metabolism Involving Osteoblast-Osteoclast Crosstalk

Ospemifene's distinct mechanism of osteoclast inhibition, which relies on osteoblast-derived osteoprotegerin (OPG), offers a more physiologically relevant model for studying bone-sparing effects compared to the direct osteoclast inhibition seen with tamoxifen [4]. This makes ospemifene a valuable compound for co-culture systems and in vivo bone studies focused on the paracrine regulation of bone resorption.

Comparative Safety Pharmacology Studies Focused on Venous Thromboembolism (VTE) Risk

Interim real-world data indicating a lower VTE incidence for ospemifene compared to other SERMs (3.7 vs. 11.5 per 1,000 person-years) [5] positions ospemifene as a critical reference compound. It should be included as a comparator in any study designed to assess the thrombotic risk profile of novel SERMs or related estrogen receptor modulators.

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